Cas no 104691-93-2 (2',4',5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone)

104691-93-2 structure
Nome do Produto:2',4',5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone
2',4',5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone Propriedades químicas e físicas
Nomes e Identificadores
-
- 2',4',5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone
- 2,3-Dehydrokievitone hydrate
- 8-(3-hydroxy-3-methylbutyl)isoflavone
- 4H-1-Benzopyran-4-one, 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-
- LMPK12050300
- 2',4',5,7-Tetra-hydroxy-8-(3-hydroxy-3-methylbutyl)isoflavanone
- 3-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methyl-butyl)chromen-4-one
- 104691-93-2
- 5,7,2',4'-Tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone
- UNII-MCM4UR7CKC
- 2',4',5,7-Tetrahydroxy-8-(3-hydroxy-3-methyl-butyl)isoflavanone
- MCM4UR7CKC
- 3-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-8-(3-hydroxy-3-methylbutyl)-4H-1-benzopyran-4-one
-
- Inchi: InChI=1S/C20H20O7/c1-20(2,26)6-5-12-15(23)8-16(24)17-18(25)13(9-27-19(12)17)11-4-3-10(21)7-14(11)22/h3-4,7-9,21-24,26H,5-6H2,1-2H3
- Chave InChI: YPJVZUCLYTYXEP-UHFFFAOYSA-N
- SMILES: CC(C)(CCC1=C2C(=C(C=C1O)O)C(=O)C(=CO2)C3=C(C=C(C=C3)O)O)O
Propriedades Computadas
- Massa Exacta: 372.12090297g/mol
- Massa monoisotópica: 372.12090297g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 4
- Complexidade: 587
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 127Ų
- XLogP3: 2.9
2',4',5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone Literatura Relacionada
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
104691-93-2 (2',4',5,7-tetrahydroxy-8-(3-hydroxy-3-methylbutyl)isoflavone) Produtos relacionados
- 1903167-32-7(1-(4-chlorophenyl)methyl-3-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}urea)
- 1155599-29-3(1H-Benzimidazol-2-amine, 1-cyclopropyl-5-methyl- )
- 130548-10-6(Rubiginone B2)
- 2229248-75-1(1,1,1-trifluoro-3-(4-fluorophenyl)butan-2-one)
- 1444004-73-2(tert-butyl N-(5-bromo-6-fluoropyridin-2-yl)carbamate)
- 62838-66-8(Ethanone, 1-(2-ethoxy-3-pyridinyl)-)
- 1805221-75-3(4-Bromo-2-cyano-5-(difluoromethyl)pyridine)
- 851126-57-3(4-(4-chlorophenyl)sulfanyl-3-methyl-1-phenyl-1H-pyrazol-5-yl 3,4-dimethoxybenzoate)
- 2097934-96-6(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine)
- 2034464-18-9(N-(2-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}phenyl)-4-methoxy-2,5-dimethylbenzene-1-sulfonamide)
Fornecedores recomendados
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente

PRIBOLAB PTE.LTD
Membro Ouro
CN Fornecedor
Reagente

Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hebei Ganmiao New material Technology Co., LTD
Membro Ouro
CN Fornecedor
A granel
